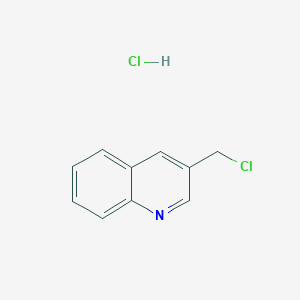

3-(Chloromethyl)quinoline hydrochloride

CAS No.: 104325-51-1; 21863-56-9

Cat. No.: VC6205179

Molecular Formula: C10H9Cl2N

Molecular Weight: 214.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 104325-51-1; 21863-56-9 |

|---|---|

| Molecular Formula | C10H9Cl2N |

| Molecular Weight | 214.09 |

| IUPAC Name | 3-(chloromethyl)quinoline;hydrochloride |

| Standard InChI | InChI=1S/C10H8ClN.ClH/c11-6-8-5-9-3-1-2-4-10(9)12-7-8;/h1-5,7H,6H2;1H |

| Standard InChI Key | KZLDLNZHGOGVAU-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Formula

3-(Chloromethyl)quinoline hydrochloride is formally classified as a quinoline derivative with a chloromethyl (-CH₂Cl) substituent at the third carbon position, paired with a hydrochloride counterion. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 21863-56-9 | |

| Molecular Formula | C₁₀H₉Cl₂N | |

| Molecular Weight | 214.09 g/mol | |

| SMILES Notation | C1=CC=C2C(=C1)C=C(C=N2)CCl.Cl | |

| InChI Key | DSOGFOBIDOVCHN-UHFFFAOYSA-N |

The hydrochloride salt enhances the compound's stability and solubility in polar solvents, a common modification for nitrogen-containing heterocycles.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 178.04181 | 132.9 |

| [M+Na]⁺ | 200.02375 | 149.8 |

| [M-H]⁻ | 176.02725 | 136.8 |

These values, derived from ion mobility spectrometry predictions, suggest a compact molecular structure with moderate polarizability .

Synthesis and Manufacturing Considerations

Synthetic Routes

The synthesis of 3-(chloromethyl)quinoline hydrochloride likely involves chloromethylation of a preformed quinoline scaffold. A plausible pathway includes:

-

Friedel-Crafts Alkylation: Reaction of quinoline with chloromethylating agents (e.g., chloromethyl methyl ether) in the presence of Lewis acids like aluminum chloride.

-

Post-Synthetic Modification: Quaternization of the tertiary nitrogen with hydrochloric acid to form the hydrochloride salt.

Industrial-scale production may employ continuous-flow reactors to optimize yield and purity, though specific protocols remain proprietary.

Challenges in Process Optimization

Key variables influencing synthesis efficiency include:

-

Catalyst Selection: Lewis acids (e.g., ZnCl₂, AlCl₃) affect regioselectivity during chloromethylation.

-

Temperature Control: Exothermic reactions necessitate precise thermal management to avoid side products.

-

Purification Techniques: Recrystallization from ethanol/water mixtures is commonly used to achieve >97% purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume